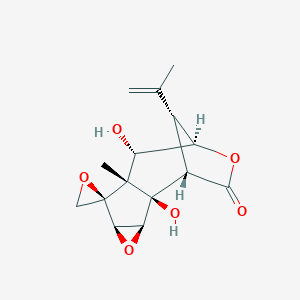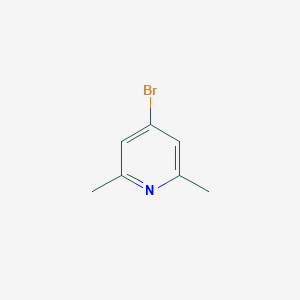
4-Bromo-2,6-dimethylpyridine
Übersicht
Beschreibung
4-Bromo-2,6-dimethylpyridine is a colorless low melting solid . It is used as a reagent in the synthesis of novel isoquinoline derivatives, which are of potential interest for pharmaceutical, biomedical, and energy-related research .
Synthesis Analysis
4-Bromo-2,6-dimethylpyridine is used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dimethylpyridine can be represented by the formula C7H8BrN .Chemical Reactions Analysis
4-Bromo-2,6-dimethylpyridine is involved in various chemical reactions. For instance, it is used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
4-Bromo-2,6-dimethylpyridine has a molecular weight of 186.05 g/mol . It is a colorless low melting solid with a melting point of 28-32°C . Its density is 1.4±0.1 g/cm3 and it has a boiling point of 207.3±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-2,6-dimethylpyridine: is a versatile reagent in organic synthesis. It serves as a building block for the construction of complex molecules due to its reactivity, particularly in palladium-catalyzed cross-coupling reactions . Its bromo group can be substituted with various nucleophiles, enabling the synthesis of a wide range of derivatives for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-2,6-dimethylpyridine is used to synthesize compounds with potential therapeutic effects. It’s a precursor in the design of kinase inhibitors, which are crucial in the development of drugs for diseases like cancer and inflammatory disorders .
Polymer Research
This compound finds applications in polymer research, where it can be used to modify polymers or create new polymer structures. Its incorporation into polymers can alter physical properties, such as thermal stability and solubility, which is significant for developing advanced materials .
Analytical Chemistry
4-Bromo-2,6-dimethylpyridine: is utilized in analytical chemistry for the preparation of standards and reagents. Its well-defined structure and reactivity make it suitable for use in chromatography and spectrometry as a reference compound .
Environmental Science
In environmental science, 4-Bromo-2,6-dimethylpyridine can be used to study the degradation of pyridine-based compounds in the environment. Understanding its breakdown products and pathways helps in assessing the environmental impact of related chemicals .
Biochemistry
The compound’s role in biochemistry includes the study of enzyme-substrate interactions. It can act as a substrate or inhibitor for enzymes that process pyridine rings, aiding in the exploration of biochemical pathways .
Wirkmechanismus
Target of Action
4-Bromo-2,6-dimethylpyridine is a chemical compound that primarily targets the respiratory system . It is known to have a strong irritant effect and can cause central nervous system anesthesia .
Mode of Action
It is known to cause irritation to the eyes and upper respiratory tract . In high concentrations, it can lead to feelings of euphoria or suffocation, followed by depression, muscle weakness, and vomiting .
Result of Action
The molecular and cellular effects of 4-Bromo-2,6-dimethylpyridine’s action include irritation of the eyes and upper respiratory tract, central nervous system anesthesia, and in severe cases, loss of consciousness, incontinence, convulsions, and a drop in blood pressure .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRFAYHJKSKHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517602 | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylpyridine | |
CAS RN |
5093-70-9 | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5093-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

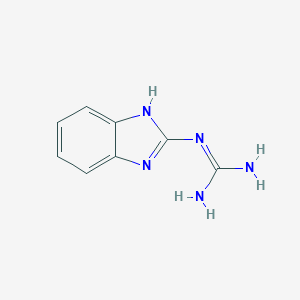

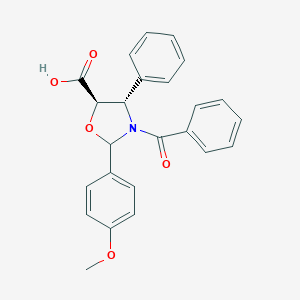

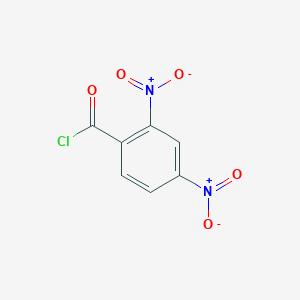

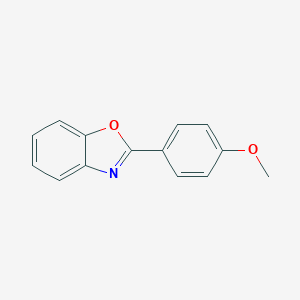
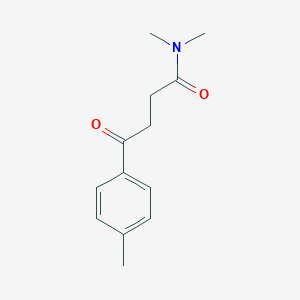
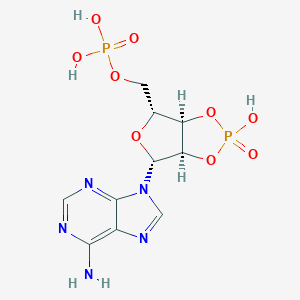



![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
